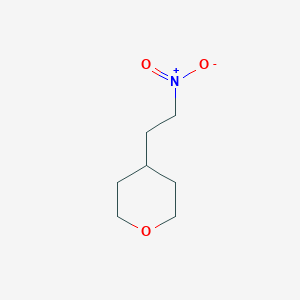
4-(2-Nitroethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroethyl)oxane: is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry and synthetic organic chemistry due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-nitroethyl alcohols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes nitration of ethyl alcohol derivatives followed by cyclization under optimized conditions to achieve high yields and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitroethyl)oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxetane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ring-opened or ring-expanded products.
Scientific Research Applications
4-(2-Nitroethyl)oxane has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Nitroethyl)oxane involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-(2-Nitroethyl)phenyl primeveroside: A glycoside with a similar nitroethyl group but attached to a phenyl ring.
Gastrodin: A glycoside with a similar oxane ring structure but different functional groups.
Uniqueness: The presence of both functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(2-nitroethyl)oxane |
InChI |
InChI=1S/C7H13NO3/c9-8(10)4-1-7-2-5-11-6-3-7/h7H,1-6H2 |
InChI Key |
OEWQFMNCNBOERL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















